![molecular formula C14H14N2O4 B4697835 N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4697835.png)
N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, and it is known to induce intense hallucinations and altered states of consciousness. The purpose of
Mechanism of Action
N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is primarily located in the brain. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in regulating mood, perception, and cognition. The exact mechanism by which N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide induces hallucinations and altered states of consciousness is not fully understood, but it is thought to involve the disruption of normal neural activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include changes in perception, mood, and thought processes, as well as alterations in heart rate, blood pressure, and body temperature. Some users may also experience nausea, vomiting, and anxiety, particularly at higher doses.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the dose and duration of the drug's effects. This can be useful for studying the neural mechanisms underlying hallucinations and altered states of consciousness. However, one limitation is the potential for adverse effects, particularly at higher doses, which can make it difficult to obtain reliable data.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Investigating the long-term effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide on brain function and behavior, particularly in relation to psychiatric disorders such as depression and anxiety.
2. Developing new compounds that target the 5-HT2A receptor with greater selectivity and potency, which could lead to the development of safer and more effective hallucinogenic drugs.
3. Exploring the potential therapeutic applications of hallucinogenic drugs, particularly in the treatment of psychiatric disorders such as PTSD and addiction.
4. Studying the effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide on other neurotransmitter systems, such as the dopamine and glutamate systems, which could provide insights into the neural mechanisms underlying its effects.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic hallucinogenic drug that has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It is a potent agonist of the 5-HT2A receptor, and it induces profound changes in perception, mood, and thought processes. While there are advantages to using N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments, there are also limitations, particularly in terms of potential adverse effects. Future research on N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to a better understanding of the neural mechanisms underlying hallucinations and altered states of consciousness, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used in scientific research to study the effects of hallucinogenic drugs on the brain and behavior. It has been found to induce profound changes in perception, mood, and thought processes, which can provide insights into the neural mechanisms underlying these experiences. N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been used to investigate the role of the 5-HT2A receptor in mediating the effects of hallucinogens, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-10-13(8(2)20-16-10)14(17)15-9-4-5-11-12(6-9)19-7-18-11/h4-6H,3,7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPHWHLQJYQILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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